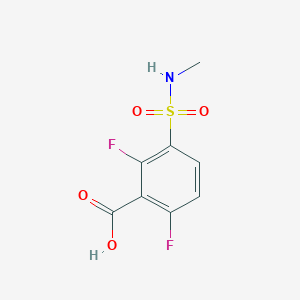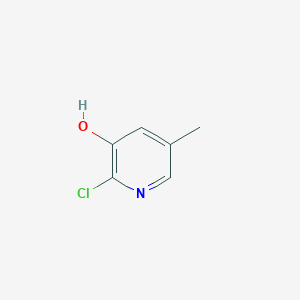
1-(2-Methoxy-5-nitrobenzenesulfonyl)pyrrolidine
Overview
Description
“1-(2-Methoxy-5-nitrobenzenesulfonyl)pyrrolidine” is a chemical compound with the CAS Number: 1325065-26-6 . It has a molecular weight of 286.31 . The IUPAC name for this compound is 1-((2-methoxy-5-nitrophenyl)sulfonyl)pyrrolidine .
Physical and Chemical Properties This compound is typically available in powder form . to 98% . The compound is usually stored at normal temperatures .
Scientific Research Applications
Nucleophilic Aromatic Substitution
The nucleophilic aromatic substitution reactions involve compounds where a nitro group is substituted, leading to various chemical transformations. This process is essential for synthesizing various aromatic compounds, which can be pivotal in developing new pharmaceuticals or materials. The study by Pietra and Vitali (1972) discusses the reaction mechanisms and kinetics of nucleophilic aromatic substitution, providing insights into how compounds like 1-(2-Methoxy-5-nitrobenzenesulfonyl)pyrrolidine might undergo chemical transformations (Pietra & Vitali, 1972).
Corrosion Inhibition
Quinoline derivatives, which share structural similarities with 1-(2-Methoxy-5-nitrobenzenesulfonyl)pyrrolidine, have been recognized for their effectiveness as corrosion inhibitors. These compounds form stable complexes with metallic surfaces, protecting them from corrosion. The review by Verma, Quraishi, and Ebenso (2020) emphasizes the role of such compounds in anticorrosive materials, suggesting potential applications for 1-(2-Methoxy-5-nitrobenzenesulfonyl)pyrrolidine in protecting metals from degradation (Verma, Quraishi, & Ebenso, 2020).
Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold, as found in 1-(2-Methoxy-5-nitrobenzenesulfonyl)pyrrolidine, is widely utilized in medicinal chemistry due to its versatility and the ability to enhance the biological activity of pharmaceutical compounds. Li Petri et al. (2021) review the use of pyrrolidine and its derivatives in drug discovery, highlighting its role in developing treatments for various diseases (Li Petri et al., 2021).
Synthetic Chemistry
The synthesis of cyclic compounds containing aminobenzenesulfonamide, a functional group related to 1-(2-Methoxy-5-nitrobenzenesulfonyl)pyrrolidine, is crucial in organic and medicinal chemistry. Kaneda's review (2020) discusses the synthesis and characterization of such compounds, underscoring their importance in developing new pharmaceuticals and functional materials (Kaneda, 2020).
Safety and Hazards
properties
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-18-10-5-4-9(13(14)15)8-11(10)19(16,17)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOLXAZFSIJXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-nitrobenzenesulfonyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1415060.png)




![3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile](/img/structure/B1415065.png)


![4-[(3-Methylbut-2-enamido)methyl]benzoic acid](/img/structure/B1415072.png)